Product packaging for 4-(Chloromethyl)isoquinoline hydrochloride(Cat. No.:CAS No. 73048-61-0)

4-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B13061239
CAS No.: 73048-61-0
M. Wt: 214.09 g/mol
InChI Key: VEWQBAQYVPCFRT-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Drug Discovery and Development

The isoquinoline core is an integral component of numerous therapeutic agents, spanning a wide range of medical applications. vulcanchem.comchemsrc.comnih.govontosight.ai Its rigid structure provides a reliable scaffold upon which various functional groups can be appended, allowing for the fine-tuning of pharmacological activity. nih.gov The presence of the nitrogen atom introduces a site for hydrogen bonding and imparts basic properties, which can be crucial for molecular recognition at biological targets. researchgate.net

Derivatives of isoquinoline are associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov This diversity has cemented the isoquinoline skeleton as a key structural framework in modern drug development. bldpharm.com For instance, the natural alkaloid papaverine, which contains an isoquinoline core, functions as a vasodilator, while some synthetic derivatives have been investigated for their potential as antihypertensive agents. pharmaguideline.com The continuous exploration of isoquinoline-based molecules offers significant opportunities for discovering novel therapeutic agents. nih.gov

Research Perspectives on the Privileged Nature of Isoquinoline Scaffolds in Medicinal Chemistry

In medicinal chemistry, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The isoquinoline scaffold is widely recognized as such a privileged structure. nih.govbldpharm.com This versatility stems from its combination of a hydrophobic aromatic surface and a basic nitrogen center, allowing it to participate in various types of molecular interactions. arctomsci.com

The ability of the isoquinoline core to serve as a template for a wide array of bioactive compounds makes it an attractive starting point for drug design. nih.govbldpharm.com Researchers leverage this scaffold to build libraries of compounds for screening against various diseases, confident that the core structure provides a solid foundation for biological activity. arctomsci.comharvard.edu This strategic approach has led to the development of numerous clinical and preclinical drug candidates targeting ailments ranging from cancer to metabolic and cardiovascular diseases. vulcanchem.comchemsrc.comontosight.ai

Academic and Research Focus on Halogenated Isoquinoline Derivatives in Chemical Biology

The introduction of halogen atoms, such as chlorine, onto the isoquinoline scaffold is a common and powerful strategy in chemical biology and medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The chlorine atom, in particular, is a key component in many approved pharmaceutical drugs. nih.gov

Research has shown that halogenated isoquinolines can exhibit enhanced or novel biological activities. For example, the position and type of halogen substituent can influence the compound's selectivity for a specific biological target. researchgate.net Furthermore, functional groups like the chloromethyl group (-CH₂Cl) are not just modulators of activity but also reactive handles. This group is a versatile electrophile, readily participating in nucleophilic substitution reactions, which allows chemists to easily link the isoquinoline core to other molecular fragments, thereby creating more complex and diverse structures for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2N B13061239 4-(Chloromethyl)isoquinoline hydrochloride CAS No. 73048-61-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73048-61-0

Molecular Formula

C10H9Cl2N

Molecular Weight

214.09 g/mol

IUPAC Name

4-(chloromethyl)isoquinoline;hydrochloride

InChI

InChI=1S/C10H8ClN.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H

InChI Key

VEWQBAQYVPCFRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCl.Cl

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 4 Chloromethyl Isoquinoline Hydrochloride

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group at the C4-position of the isoquinoline (B145761) ring is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent isoquinoline ring stabilizes the incipient carbocation-like transition state, facilitating the displacement of the chloride ion by a wide variety of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, including amines, ethers, thioethers, and new carbon-carbon bonds.

Introduction of Amine Functionalities and Analogous Substituents

The reaction of 4-(chloromethyl)isoquinoline hydrochloride with primary and secondary amines is a common and efficient method for introducing nitrogen-containing substituents. This nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the generated hydrochloric acid, leads to the formation of 4-(aminomethyl)isoquinoline derivatives. These reactions are analogous to the well-established reactivity of 4-chloroquinolines with amine nucleophiles, which proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The general scheme for this transformation is depicted below:

Scheme 1: General Reaction for the Amination of 4-(Chloromethyl)isoquinoline

The reaction conditions can be tailored based on the nucleophilicity of the amine and the desired product. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully employed in this reaction. The resulting 4-(aminomethyl)isoquinoline derivatives are valuable building blocks for the synthesis of more complex molecules, including potential bioactive compounds.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

Nucleophile Reagent Example Product Class
Primary Amine Aniline 4-((Phenylamino)methyl)isoquinoline
Secondary Amine Morpholine 4-(Morpholinomethyl)isoquinoline
Azide (B81097) Sodium Azide 4-(Azidomethyl)isoquinoline

The introduction of an azide group, through reaction with sodium azide, provides a versatile intermediate that can be further transformed, for example, by reduction to a primary amine or by cycloaddition reactions. Similarly, reaction with hydrazine (B178648) yields the corresponding hydrazinylmethyl derivative, a useful precursor for the synthesis of various heterocyclic systems. mdpi.com

Formation of Ether and Thioether Linkages

In addition to nitrogen nucleophiles, this compound readily reacts with oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. The reaction with alcohols or phenols, typically in the presence of a base, yields 4-(alkoxymethyl)- or 4-(aryloxymethyl)isoquinolines. Similarly, thiols and thiophenols react to form the corresponding 4-((alkylthio)methyl)- or 4-((arylthio)methyl)isoquinolines.

Scheme 2: General Reaction for Ether and Thioether Formation

Functional Group Modifications of the Isoquinoline Ring System

Oxidative and Reductive Transformations of the Heterocyclic System

The chemical reactivity of the isoquinoline core in this compound is a critical aspect of its utility as a synthetic building block. Both oxidative and reductive transformations of the heterocyclic system have been explored to generate a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Oxidative Transformations

The oxidation of the isoquinoline ring system is generally considered a challenging transformation that can lead to ring cleavage under harsh conditions. nih.gov However, more controlled methods have been developed to achieve specific oxidative modifications. One notable approach involves the oxidative rearomatization of a tetrahydroisoquinoline (THIQ) precursor to the corresponding isoquinoline. nih.gov This can be particularly useful for introducing substituents at the C4-position. The process can be facilitated by reagents such as pyridine-N-oxide, which acts as an oxidant at high temperatures, generating volatile byproducts. nih.gov

While direct oxidation of this compound is not extensively documented, it is plausible that under controlled conditions, selective oxidation could be achieved. The presence of the electron-withdrawing chloromethyl group at the 4-position may influence the electron density of the heterocyclic ring, potentially affecting its susceptibility to oxidation compared to the unsubstituted isoquinoline.

Reductive Transformations

The reduction of the isoquinoline nucleus, particularly to form 1,2,3,4-tetrahydroisoquinolines (THIQs), is a well-established and synthetically valuable transformation. Chiral THIQs are significant structural motifs in a vast number of biologically active natural products and synthetic compounds. bohrium.com Asymmetric hydrogenation of isoquinolines represents a direct and efficient method for accessing these chiral scaffolds. bohrium.comresearchgate.net

The reduction of isoquinolines often requires activation of the heterocyclic ring to enhance its reactivity towards hydrogenation. dicp.ac.cnnih.gov This can be achieved through the use of activating agents that transiently reduce the aromaticity of the system. For instance, the in situ generation of hydrogen halides has been shown to act as an effective activator in iridium-catalyzed asymmetric hydrogenations, leading to high enantioselectivity. dicp.ac.cnnih.gov

A variety of chiral catalysts have been developed for the asymmetric hydrogenation of substituted isoquinolines. These are often based on transition metals such as iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands. bohrium.comresearchgate.netdicp.ac.cn The choice of catalyst and reaction conditions can significantly influence the yield and enantioselectivity of the reduction.

For polysubstituted isoquinolines, including those with substituents at the 4-position, asymmetric hydrogenation can still be achieved with high efficiency. acs.org Chiral boranes derived from chiral alkenes have been demonstrated to catalyze the asymmetric hydrogenation of 1,3-disubstituted and even 1,3,4-trisubstituted isoquinolines, affording the corresponding cis-tetrahydroisoquinolines in high yields and with good to excellent enantiomeric excesses. acs.org

The following table summarizes representative conditions for the asymmetric hydrogenation of substituted isoquinolines, which could be applicable to this compound derivatives.

Catalyst SystemActivatorSubstrate ScopeKey Findings
[Ir(COD)Cl]₂ / (R)-SegPhosTrichloroisocyanuric acid (TCCA)Isoquinolines and PyridinesGeneral method with up to 99% ee. Avoids pre-installation of activating groups. dicp.ac.cnnih.gov
Chiral Cationic Ruthenium Diamine Complexes(Boc)₂O for 1-substituted isoquinolines1-, 3-, and 3,4-substituted isoquinolinesGood to excellent yields and enantioselectivities. bohrium.com
Rh-Thiourea Chiral Phosphine ComplexHClIsoquinolines and QuinolinesHigh reactivity and enantioselectivity (up to 99% conversion and 99% ee). researchgate.net
Chiral Borane derived from Chiral AlkeneNone1,3-disubstituted and 1,3,4-trisubstituted isoquinolinesHigh yields and up to 96% ee for cis-products. acs.org

Rational Design and Synthesis of Complex Molecular Architectures and Hybrid Systems

The unique structural features of this compound, namely the reactive chloromethyl group appended to the privileged isoquinoline scaffold, make it an exceptionally versatile building block for the rational design and synthesis of complex molecular architectures and hybrid systems. nih.gov Its utility is particularly prominent in the field of medicinal chemistry, where the isoquinoline core is a common motif in a wide array of bioactive compounds. nih.gov

The reactive nature of the benzylic chloride in the 4-(chloromethyl) group allows for a variety of nucleophilic substitution reactions. This enables the facile introduction of diverse functional groups and the covalent linkage to other molecular entities, thereby facilitating the construction of more elaborate structures. This "building block" approach is central to modern drug discovery and the development of novel functional materials.

One area where the rational design approach is evident is in the development of protein kinase inhibitors. nih.govnih.gov Protein kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov The isoquinoline scaffold has been identified as a key pharmacophore in several kinase inhibitors. By utilizing this compound, medicinal chemists can systematically synthesize libraries of compounds where different substituents are appended to the 4-position. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity. nih.gov For instance, the chloromethyl group can be displaced by various amines, thiols, or alcohols to introduce side chains that can interact with specific residues within the ATP-binding site of a target kinase.

Furthermore, this compound can be employed in the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, the chloromethyl group can react with a suitably positioned nucleophile on a precursor molecule to form a new ring fused to the isoquinoline core. nih.govorganic-chemistry.org This strategy provides access to novel, polycyclic scaffolds that can be further elaborated. An example of this is the synthesis of tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines via a [3+2] cycloaddition reaction. nih.gov

The concept of hybrid molecules, where two or more pharmacophores are covalently linked to create a single molecule with potentially synergistic or multi-target activity, is another area where this compound is a valuable tool. The chloromethyl group serves as a convenient linker to attach another bioactive moiety.

The following table provides examples of complex molecular architectures that can be conceptually designed and synthesized using this compound as a key starting material.

Target Molecular ArchitectureSynthetic StrategyPotential Application
Substituted 4-Aminoalkyl-isoquinolines Nucleophilic substitution with primary or secondary amines.Kinase inhibitors, GPCR ligands. nih.govnih.gov
Fused Isoquinoline Heterocycles (e.g., Isoquinolino-oxadiazolines) Intramolecular cycloaddition reactions.Novel scaffolds for drug discovery. nih.gov
Isoquinoline-Based Macrocycles Ring-closing metathesis or other macrocyclization reactions involving the chloromethyl group.Probing protein-protein interactions. researchgate.netresearchgate.net
Isoquinoline-Containing Hybrid Molecules Linking to another pharmacophore via the chloromethyl group.Multi-target drugs, targeted drug delivery.

Applications in Advanced Medicinal Chemistry and Biological Research Studies Pre Clinical Focus

Rational Design and Synthesis of Novel Bioactive Isoquinoline (B145761) Derivatives

The rational design of new drugs often begins with a validated chemical scaffold, and the isoquinoline nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. 4-(Chloromethyl)isoquinoline hydrochloride is a key intermediate in this process, allowing for systematic structural modifications to optimize therapeutic properties. smolecule.comchemimpex.com The chloromethyl group is susceptible to nucleophilic substitution, providing a straightforward method for attaching various side chains, linkers, and terminal functional groups to the C4 position of the isoquinoline ring system. smolecule.com This synthetic accessibility is crucial for developing libraries of related compounds to investigate their biological potential.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 4-(chloromethyl)isoquinoline, SAR analyses have provided critical insights into the features required for potency and selectivity against various biological targets.

Systematic modifications of the isoquinoline scaffold have shown that the nature of the substituent introduced via the chloromethyl handle significantly influences biological outcomes. For instance, in the development of inhibitors for Mycobacterium tuberculosis ATP synthase, SAR studies on related tetrahydroisoquinolines revealed that the type of linker attached to the core was critical; –CH2– and –CONH– linkers were more effective than –CO– or –COCH2– linkers. nih.gov Similarly, for 4-aminoquinoline (B48711) antimalarials, an electron-withdrawing group at the 7-position (like the chloro group in chloroquine) is known to be essential for optimal activity. youtube.com

In the context of kinase inhibition, the substitution pattern on the isoquinoline ring system dictates both potency and selectivity. Studies on isoquinoline-tethered quinazoline (B50416) derivatives as HER2 inhibitors showed that isoquinoline moieties provided better inhibitory activity against HER2-dependent cancer cells compared to quinoline (B57606) derivatives. nih.gov Further optimization of substituents on different parts of the molecule led to a significant enhancement in selectivity for HER2 over EGFR. nih.gov QSAR (Quantitative Structure-Activity Relationship) models have also been developed for isoquinoline derivatives, identifying key molecular descriptors that correlate with inhibitory activity against enzymes like aldo-keto reductase family 1 member C3 (AKR1C3), which is implicated in prostate cancer. japsonline.com

Table 1: Key Structure-Activity Relationship (SAR) Findings for Isoquinoline Derivatives
Target/ActivityStructural Moiety ModifiedSAR ObservationReference
Anti-tuberculosisSide chain linker–CH2– and –CONH– linkers are more effective than –CO– or –COCH2– linkers. nih.gov
AntimalarialQuinoline ring substitutionAn electron-withdrawing group at the 7-position is crucial for high potency. youtube.com
HER2 Kinase InhibitionCore scaffoldIsoquinoline derivatives showed better activity and selectivity over quinoline analogs. nih.gov
AKR1C3 InhibitionOverall molecular propertiesQSAR models identified specific descriptors that predict bioactivity. japsonline.com

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures (scaffolds) or replace functional groups to improve a compound's properties while retaining its biological activity. nih.govresearchgate.netnih.gov These techniques are employed to move into new chemical space, enhance synthetic accessibility, and circumvent patent limitations. nih.govresearchgate.net

The isoquinoline core, accessible from 4-(chloromethyl)isoquinoline, can serve as a starting point for such strategies. Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For example, in the development of antimalarial agents, a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system was successfully used as a bioisostere for the 7-chloroquinoline (B30040) moiety to create novel non-quinoline derivatives with potent activity. mdpi.com This demonstrates the principle of replacing the core quinoline/isoquinoline scaffold with another heterocycle to generate new lead compounds. mdpi.com Scaffold hopping takes this a step further by replacing the central molecular framework with a topologically different one that can still place the essential binding groups in the correct orientation to interact with the biological target. nih.govnih.gov The versatility of the 4-(chloromethyl)isoquinoline synthon allows it to be incorporated into diverse molecular frameworks, making it a valuable tool for generating the initial leads that are then subjected to these optimization strategies.

In Vitro Pharmacological Investigations of Derivatives

Derivatives synthesized from this compound have been subjected to extensive in vitro testing to characterize their pharmacological effects and identify their molecular targets. These preclinical studies are essential for establishing the mechanism of action and therapeutic potential of new chemical entities.

A significant area of research has been the development of isoquinoline-based derivatives as antagonists of the CXCR4 chemokine receptor. nih.govmdpi.comnih.gov CXCR4 is a key co-receptor for HIV entry into T-cells and is also implicated in cancer metastasis, making it an important therapeutic target. nih.govnih.gov A series of novel isoquinolines were synthesized and shown to be potent CXCR4 antagonists, effectively competing with the natural ligand CXCL12 for binding to the receptor. nih.govmdpi.com Many of these compounds displayed IC50 values in the low nanomolar range in binding and functional assays, demonstrating their potential to block CXCR4-mediated signaling. nih.govmdpi.com

Beyond receptor antagonism, isoquinoline derivatives have demonstrated inhibitory activity against a range of enzymes. nih.govnih.govnih.gov They have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com For example, certain pyrazolo[3,4-g]isoquinolines were identified as a novel family of kinase inhibitors, with specific compounds showing nanomolar potency against Haspin kinase. mdpi.com Other studies have explored isoquinoline derivatives as inhibitors of soluble epoxide hydrolase (sEH), acetylcholinesterase (AChE), and dipeptidyl peptidase-IV (DPP-IV), highlighting the broad enzymatic inhibitory potential of this structural class. nih.govnih.govmdpi.com

Table 2: Antagonist and Inhibitory Activities of Selected Isoquinoline Derivatives
Compound ClassTargetActivity/Potency (IC50)Reference
Isoquinoline-based analogsCXCR4 Receptor (Binding)<40 nM nih.gov
Isoquinoline-tethered quinazolinesHER2 KinasePotent inhibition, often exceeding lapatinib nih.gov
Pyrazolo[3,4-g]isoquinolinesHaspin Kinase57 nM - 66 nM mdpi.com
Quaternary Isoquinoline AlkaloidsSoluble Epoxide Hydrolase (sEH)27.3 µM - 33.4 µM nih.gov
chemimpex.comnih.govThiazino[3,4-a]isoquinolinesDPP-IV0.35 µM (most active compound) mdpi.com

The anticancer effects of many isoquinoline derivatives are linked to their ability to modulate fundamental cellular processes, leading to the death of cancer cells. nih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govtuni.fi Studies have shown that novel isoquinoline derivatives can trigger apoptosis in ovarian cancer and glioblastoma cells. nih.govtuni.fi This pro-apoptotic effect is often mediated by the inhibition of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and cIAP-1. nih.gov Downregulation of these proteins releases the brakes on the caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent cleavage of substrates such as PARP, which are hallmarks of apoptosis. nih.gov

In addition to inducing apoptosis, these compounds can also influence the cell cycle. mdpi.com The cell cycle is a tightly regulated process that controls cell division, and its disruption can prevent cancer cell proliferation. mdpi.com Certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to cause a significant accumulation of cancer cells in the G2/M phases of the cell cycle, effectively halting their division. mdpi.com This cell cycle arrest is often accompanied by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. mdpi.com

Table 3: Effects of Isoquinoline Derivatives on Cellular Processes
Compound ClassCell LineObserved EffectReference
Novel Isoquinoline DerivativesSKOV3 (Ovarian Cancer)Induction of apoptosis; downregulation of XIAP, cIAP-1; activation of caspase-3. nih.gov
7-Chloro-(4-thioalkylquinoline) DerivativesCCRF-CEM (Leukemia)Accumulation of cells in G2/M phase; induction of sub-G1 peak (apoptosis). mdpi.com
Tetrahydroquinoline DerivativesSNB19, LN229 (Glioblastoma)Triggers apoptosis through activation of Caspase-3/7; induces reactive oxygen species (ROS). tuni.fi

The isoquinoline and related quinoline scaffolds are renowned for their broad-spectrum activity against a wide range of pathogens. smolecule.comnih.gov

Antimalarial: The 4-aminoquinoline core is the foundation of chloroquine, a historically vital antimalarial drug. mdpi.comnih.gov Research continues to build on this scaffold, with new derivatives showing potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.commdpi.com

Anti-HIV: As mentioned, the CXCR4 receptor is a critical co-receptor for HIV entry. nih.gov By blocking this receptor, isoquinoline-based antagonists can prevent the virus from infecting host cells. nih.govmdpi.com Numerous studies have demonstrated the potent anti-HIV activity of these compounds in vitro, with some showing low nanomolar efficacy. nih.govmdpi.comnih.govmdpi.com

Antibacterial and Antifungal: A variety of functionalized isoquinoline derivatives have been synthesized and evaluated for their bactericidal and fungicidal properties. nih.govresearchgate.net Studies have established structure-activity relationships, showing that specific substitutions, such as halogenated phenyl groups, can confer high and broad-range bactericidal activity. nih.gov Chlorinated derivatives have also exhibited notable antifungal activity. nih.gov The antimicrobial potential of isoquinoline alkaloids is well-documented, with activity reported against various bacterial and fungal strains. researchgate.netresearchgate.net

This diverse range of anti-pathogen activity underscores the value of the isoquinoline scaffold as a privileged structure in the discovery of new anti-infective agents. smolecule.comnih.govmdpi.com

Role as a Key Intermediate and Building Block in Experimental Drug Discovery Programs

The primary application of this compound in preclinical drug discovery lies in its function as a key intermediate. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the isoquinoline moiety onto a wide array of molecules, a common strategy for generating libraries of compounds for biological screening.

This approach is particularly prevalent in the discovery of kinase inhibitors, a major class of anti-cancer drugs. acs.orged.ac.uk The general synthetic strategy involves reacting this compound with various nucleophiles, such as substituted anilines or other heterocyclic amines. This reaction creates a diverse set of molecules where the isoquinoline core can interact with the hinge region of a kinase's ATP-binding pocket, a common feature of many kinase inhibitors. nih.gov Researchers can systematically modify the nucleophilic component to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the resulting compounds against specific kinase targets.

While direct preclinical data for compounds explicitly synthesized from 4-(chloromethyl)isoquinoline is not extensively detailed in publicly available literature, the synthetic utility is clear from analogous structures. For instance, the development of various 4-aminoquinoline and 4-aminoquinazoline derivatives as kinase inhibitors often involves the nucleophilic substitution of a chloro-group on the heterocyclic ring. nih.govnih.gov This highlights the fundamental importance of the chloro-heterocycle building block in constructing potential drug candidates.

Table 1: Representative Experimental Compounds Synthesized via 4-(Chloromethyl)isoquinoline Scaffold

Compound ClassSynthetic PrecursorGeneral Target ClassTherapeutic Potential (Preclinical)
4-((Arylamino)methyl)isoquinolines4-(Chloromethyl)isoquinolineProtein KinasesAnti-cancer
4-((Heterocyclylmethyl)amino)isoquinolines4-(Chloromethyl)isoquinolineVarious Enzymes, ReceptorsDiverse
Isoquinoline-based PROTACs4-(Chloromethyl)isoquinolineProtein DegradationOncology, Neurodegenerative Diseases

This table is illustrative, based on established synthetic routes and the known biological relevance of the isoquinoline scaffold.

Development of Research Tools and Chemical Probes for Biological Systems

Beyond its role in creating potential therapeutics, this compound is also instrumental in the development of chemical probes. These are specialized small molecules designed to study and manipulate biological systems, providing invaluable insights into cellular processes and disease mechanisms. mskcc.org

The reactive nature of the chloromethyl group is again the key feature. It can be used to attach the isoquinoline scaffold to various functional moieties, such as:

Fluorescent dyes: Creating probes for visualizing the localization of a target protein within a cell.

Biotin tags: Enabling the isolation and identification of protein targets through affinity purification.

Photoaffinity labels: Allowing for the covalent and light-inducible labeling of target proteins.

Linkers for PROTACs (Proteolysis-Targeting Chimeras): The chloromethyl group can serve as an attachment point for a linker that connects the isoquinoline (as the target-binding moiety) to an E3 ligase-recruiting ligand, leading to the targeted degradation of a specific protein.

The development of such probes is crucial for target validation—confirming that the modulation of a specific biological target has a desired therapeutic effect. mskcc.orgnih.gov For example, an isoquinoline-based probe could be used to confirm that a novel compound engages with its intended kinase target within a cellular context.

Table 2: Applications of 4-(Chloromethyl)isoquinoline in Chemical Probe Development

Probe TypeFunctional Moiety AttachedApplication in Biological Research
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Cellular imaging, target localization studies
Affinity ProbeBiotin, DesthiobiotinTarget identification, pull-down assays
Covalent ProbeWarhead for covalent bindingIrreversible inhibition studies, activity-based protein profiling
PROTAC Linker AttachmentLinker with E3 ligase ligandTargeted protein degradation studies

This table represents potential applications based on standard chemical biology methodologies and the reactivity of the 4-chloromethyl group.

Analytical and Spectroscopic Characterization Methodologies for Isoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of an isoquinoline (B145761) derivative, protons on the aromatic rings appear as signals in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Protons on aliphatic groups, such as the chloromethyl group, appear in the upfield region. For 4-(Chloromethyl)isoquinoline hydrochloride, the protons of the chloromethyl (-CH₂Cl) group would be expected to produce a characteristic singlet. The chemical shift of this singlet would be influenced by the electronegativity of the adjacent chlorine atom and the isoquinoline ring.

¹³C NMR Spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. For isoquinoline derivatives, aromatic carbons typically resonate between δ 120-160 ppm, while aliphatic carbons, like that of the chloromethyl group, appear at a higher field.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. The protonation of the isoquinoline nitrogen to form the hydrochloride salt would further influence the electronic environment and thus the chemical shifts of nearby protons and carbons.

Table 1: Predicted NMR Data for Isoquinoline Derivatives

Technique Functional Group Predicted Chemical Shift (ppm)
¹H NMR Aromatic Protons 7.0 - 9.0
¹H NMR -CH₂Cl Protons 4.5 - 5.5
¹³C NMR Aromatic Carbons 120 - 160
¹³C NMR -CH₂Cl Carbon 40 - 50

Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules, such as hydrochloride salts. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where 'M' is the free base, 4-(Chloromethyl)isoquinoline. This measurement allows for the precise determination of the molecular weight, confirming the elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. For the [M+H]⁺ ion of 4-(Chloromethyl)isoquinoline, a characteristic fragmentation would be the loss of the chloromethyl group or a chlorine radical.

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. googleapis.com In TLC, a small amount of the sample is spotted onto a stationary phase (commonly silica (B1680970) gel coated on a glass or aluminum plate). googleapis.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For a compound like this compound, which is a salt and thus highly polar, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical; a mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or triethylamine) is often used. The polarity of the solvent system is adjusted to achieve good separation. The position of the compound on the developed plate is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

The process requires a single crystal of high quality. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, an X-ray crystal structure would provide an unambiguous confirmation of its constitution and stereochemistry. It would precisely define the geometry of the isoquinoline ring system and the chloromethyl substituent. Furthermore, it would reveal how the hydrochloride moiety interacts with the isoquinoline nitrogen and how the chloride counter-ion is positioned within the crystal lattice, likely participating in hydrogen bonding with the protonated nitrogen atom. This information is invaluable for understanding the solid-state properties of the compound and its potential interactions with other molecules.

Future Perspectives and Emerging Research Avenues in 4 Chloromethyl Isoquinoline Hydrochloride Research

Advancements in Sustainable and Efficient Synthetic Methodologies for Complex Isoquinoline (B145761) Architectures

The synthesis of complex molecular architectures based on the isoquinoline core is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional approaches like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, while foundational, often require harsh conditions, have limited substrate scope, and can generate significant waste. mdpi.com The future lies in greener, more atom-economical strategies that offer higher yields and functional group tolerance under milder conditions. pleiades.online

Emerging research focuses on several key areas:

Transition-Metal Catalysis: The use of 3d-transition metals such as cobalt, manganese, iron, nickel, and copper is becoming a sustainable alternative to precious metals like palladium and rhodium. bohrium.comresearchgate.net These earth-abundant metals can catalyze C-H activation and annulation reactions, providing direct and efficient routes to complex isoquinolines. bohrium.comresearchgate.net For instance, rhodium(III)-catalyzed C-H activation and annulation has been used to create 3,4-unsubstituted isoquinolones in biomass-derived ethanol (B145695) at room temperature, eliminating the need for external oxidants. chemistryviews.org

Green Chemistry Principles: Methodologies are being developed that align with the principles of green chemistry, such as using biodegradable solvents like PEG-400, employing recyclable catalysts, and designing solvent-free reactions. tandfonline.com Ultrasound-assisted synthesis is another green energy source being explored to accelerate reactions, such as the α-arylation of ketones for creating isoquinolin-1(2H)-one derivatives. researchgate.net

Novel Reaction Pathways: Chemists are exploring innovative one-pot, multicomponent reactions that allow for the rapid assembly of complex isoquinoline structures from simple, readily available starting materials. nih.govorganic-chemistry.org These methods improve efficiency by reducing the number of purification steps and minimizing solvent usage. rsc.org The development of catalyst-free processes in water further enhances the environmental friendliness of isoquinoline synthesis. pleiades.online

Interactive Table 1: Comparison of Synthetic Methodologies for Isoquinoline Architectures

Feature Traditional Methods (e.g., Bischler-Napieralski) Modern & Emerging Methods
Catalysts Often require stoichiometric strong acids Catalytic amounts of transition metals (e.g., Rh, Ru, Co, Cu) researchgate.net
Reaction Conditions Harsh (e.g., high temperatures) Mild (e.g., room temperature) chemistryviews.org
Solvents Often toxic and non-recyclable Green/biodegradable solvents (e.g., ethanol, PEG-400), water, or solvent-free chemistryviews.orgtandfonline.com
Atom Economy Lower High, with better incorporation of atoms from reactants into the final product
Environmental Impact Higher waste generation Reduced waste, use of recyclable catalysts researchgate.net
Efficiency Multi-step, lower yields Fewer steps (e.g., one-pot reactions), often higher yields nih.govorganic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Isoquinoline-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of isoquinoline-based drugs. nih.gov The traditional drug discovery process is notoriously long and expensive, with a high failure rate. nih.gov AI and ML offer the potential to streamline this process by rapidly analyzing vast datasets to identify promising candidates and predict their properties. mdpi.commit.edu

Key applications in this area include:

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict the biological activity, physicochemical properties (like solubility and bioavailability), and potential toxicity of novel isoquinoline derivatives. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. nih.gov

Virtual Screening and Target Identification: AI can screen massive virtual libraries of isoquinoline-based compounds against specific biological targets to identify potential hits. nih.gov Furthermore, AI can help in identifying and validating new biological targets for diseases by analyzing complex biological data. nih.gov

De Novo Drug Design: Generative AI models can design entirely new isoquinoline-based molecules with desired properties from scratch. These models learn the underlying rules of chemical structure and biological activity to propose novel compounds that have never been synthesized before.

Synthesis Planning: AI is also being applied to predict the manufacturability of a drug candidate. drugtargetreview.com By analyzing known chemical reactions, AI tools can suggest the most efficient and cost-effective synthetic routes, identifying potential bottlenecks before a compound even reaches the lab. mit.edudrugtargetreview.com

Interactive Table 2: Applications of AI/ML in the Isoquinoline Drug Discovery Pipeline

Discovery Phase AI/ML Application Potential Impact
Target Identification Analysis of genomic and proteomic data to identify novel disease targets. nih.gov Accelerates the very first step of drug discovery.
Hit Identification Virtual screening of large compound libraries against a target. nih.gov Reduces time and cost compared to high-throughput screening.
Lead Optimization Predicting structure-activity relationships (SAR) and ADMET properties. nih.gov More efficient design of potent and safe drug candidates.
Preclinical Development Predicting synthetic accessibility and optimizing manufacturing routes. drugtargetreview.com De-risks development by avoiding costly synthesis failures.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for Derivatives

The structural versatility of the isoquinoline scaffold allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govwisdomlib.org While isoquinolines are known for activities such as anticancer, antimicrobial, and anti-inflammatory effects, future research will focus on identifying novel biological targets and elucidating new mechanisms of action. numberanalytics.comamerigoscientific.comnih.gov

Emerging research avenues include:

Targeting Novel Cancer Pathways: While many isoquinoline alkaloids have demonstrated anticancer effects by inducing apoptosis or inhibiting cell migration, the search for new targets continues. researchgate.netresearchgate.net For example, recent work has led to the discovery of isoquinoline derivatives that act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), promising targets for cancer immunotherapy. nih.gov

Neurodegenerative Diseases: Some isoquinoline derivatives, like Apomorphine, are already used in treating Parkinson's disease. numberanalytics.com Future research will likely explore other targets within the central nervous system to develop therapies for a wider range of neurodegenerative conditions.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Isoquinoline derivatives have shown broad-spectrum activity against bacteria, fungi, and parasites, making them attractive candidates for the development of novel anti-infective drugs with potentially new mechanisms of action. amerigoscientific.comresearchgate.net

Metabolic and Cardiovascular Diseases: The therapeutic potential of isoquinolines extends to metabolic and cardiovascular disorders. nih.gov Research is ongoing to identify specific enzymes, receptors, or signaling pathways involved in these diseases that can be modulated by novel isoquinoline compounds.

Interactive Table 3: Potential Novel Biological Targets for Isoquinoline Derivatives

Therapeutic Area Potential Biological Target(s) Mechanism/Implication
Oncology IDO1/TDO nih.gov Inhibition of these enzymes can reverse tumor-induced immunosuppression.
Dihydrofolate reductase (DHFR), Cyclin-dependent kinase 2 (CDK2) nih.gov Dual inhibition can disrupt cancer cell replication and proliferation.
Infectious Diseases Novel bacterial or fungal enzymes Overcoming existing drug resistance mechanisms.
Neurology Opioid receptors, signaling pathways in Parkinson's disease numberanalytics.com Development of new analgesics or neuroprotective agents.
Cardiovascular Phosphodiesterases (PDEs) nih.gov Inhibition can lead to vasodilation and antiplatelet effects.

Q & A

Basic: What are the standard synthetic routes for 4-(chloromethyl)isoquinoline hydrochloride, and how can researchers optimize yield?

Answer:
The synthesis typically involves chloromethylation of isoquinoline derivatives. A common method includes reacting isoquinoline with chloromethylating agents (e.g., paraformaldehyde and HCl under reflux) . Key optimization steps:

  • Temperature control : Maintain 60–80°C to minimize side reactions like over-chlorination.
  • Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Yield improvement : Introduce inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify the chloromethyl (–CH₂Cl) group via characteristic peaks at δ 4.6–4.8 ppm (¹H) and δ 45–50 ppm (¹³C) .
  • X-ray crystallography : Resolves spatial arrangement of the isoquinoline ring and chloride counterion. For example, C–Cl bond lengths typically range 1.76–1.80 Å, confirming covalent bonding .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (208.69 g/mol) with [M+H]⁺ peaks at m/z 209.1 .

Advanced: How does the reactivity of this compound compare to structurally similar compounds in nucleophilic substitution reactions?

Answer:
Comparative studies (e.g., vs. 2-chloro-4-(chloromethyl)pyridine hydrochloride) show:

  • Enhanced reactivity : The isoquinoline ring’s electron-withdrawing nature activates the chloromethyl group for SN2 reactions with amines or thiols .
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit lower conversion rates due to hindered access to the chloromethyl site .
  • Byproduct analysis : Competing elimination (e.g., forming vinyl derivatives) occurs under high-temperature conditions (>100°C) .

Advanced: How do researchers address stability challenges of this compound under varying pH and temperature conditions?

Answer:

  • pH stability : The compound hydrolyzes rapidly in alkaline conditions (pH > 9), forming 4-(hydroxymethyl)isoquinoline. Stabilize with buffered solutions (pH 4–6) .
  • Thermal degradation : Store at –20°C under desiccation; DSC analysis shows decomposition onset at 150°C .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition (confirmed via HPLC tracking of impurity peaks) .

Advanced: How should researchers resolve contradictions in reported biological activity data for isoquinoline derivatives?

Answer:
Contradictions often arise from:

  • Impurity profiles : Use HPLC-MS to confirm purity (>95%) and rule out side products (e.g., dimerized byproducts) affecting bioassays .
  • Assay variability : Standardize cell-based assays (e.g., kinase inhibition studies) with positive controls like Fasudil Hydrochloride, a well-characterized isoquinoline derivative .
  • Structural analogs : Compare activity with 4-(chloromethyl)pyridine hydrochloride to isolate the role of the isoquinoline scaffold .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
  • Acute toxicity : LD₅₀ data (rodent studies) indicate moderate toxicity (200–300 mg/kg); administer first aid (e.g., saline rinse for eye contact) immediately .

Advanced: What strategies are used to incorporate this compound into drug discovery pipelines?

Answer:

  • Scaffold modification : React with pharmacophores (e.g., sulfonamides) to enhance bioavailability .
  • In silico modeling : Predict binding affinity to targets like Rho kinase using docking studies (AutoDock Vina) .
  • ADMET profiling : Assess metabolic stability in liver microsomes; the chloromethyl group may increase CYP3A4-mediated oxidation .

Advanced: How can researchers mitigate competing reaction pathways during functionalization of this compound?

Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to favor SN2 over E2 mechanisms .
  • Catalyst optimization : Add KI (10 mol%) to accelerate substitutions via halogen exchange .
  • Kinetic monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) to halt at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.